1,3,5-Trichloro-2-(chloromethoxy)benzene
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Overview
Description
1,3,5-Trichloro-2-(chloromethoxy)benzene is a chlorinated aromatic compound with the molecular formula C7H4Cl4O It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms, and one hydrogen atom is replaced by a chloromethoxy group
Preparation Methods
The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired substitution pattern .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
1,3,5-Trichloro-2-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms or the chloromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation reactions to form more oxidized derivatives or reduction reactions to form less chlorinated products.
Hydrolysis: The chloromethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include bases, acids, and other nucleophiles, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
1,3,5-Trichloro-2-(chloromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology and Medicine: The compound is studied for its potential biological activity and its effects on various biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-(chloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparison with Similar Compounds
1,3,5-Trichloro-2-(chloromethoxy)benzene can be compared with other chlorinated benzene derivatives such as:
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
These compounds share similar structural features but differ in the position and number of chlorine atoms and other substituents. The unique substitution pattern of this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C7H4Cl4O |
---|---|
Molecular Weight |
245.9 g/mol |
IUPAC Name |
1,3,5-trichloro-2-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl4O/c8-3-12-7-5(10)1-4(9)2-6(7)11/h1-2H,3H2 |
InChI Key |
DXVFNVVZTIAYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCl)Cl)Cl |
Origin of Product |
United States |
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